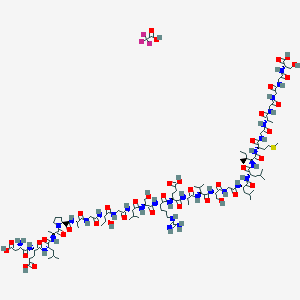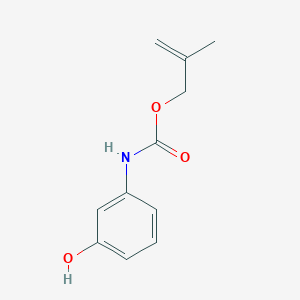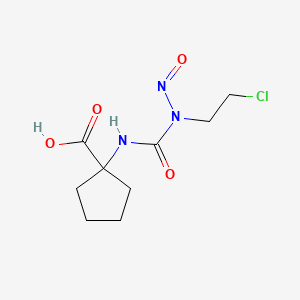
Cyclopentanecarboxylic acid, 1-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanecarboxylic acid, 1-((((2-chloroethyl)nitrosoamino)carbonyl)amino)- is a complex organic compound that features a cyclopentane ring with a carboxylic acid group and a nitrosoamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopentanecarboxylic acid, 1-((((2-chloroethyl)nitrosoamino)carbonyl)amino)- can be synthesized through a multi-step process. One common method involves the reaction of cyclopentanecarboxylic acid with 2-chloroethyl isocyanate, followed by nitrosation to introduce the nitroso group. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentanecarboxylic acid, 1-((((2-chloroethyl)nitrosoamino)carbonyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The chloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Substituted cyclopentanecarboxylic acid derivatives.
Applications De Recherche Scientifique
Cyclopentanecarboxylic acid, 1-((((2-chloroethyl)nitrosoamino)carbonyl)amino)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as an anticancer agent due to its nitrosoamino group, which can alkylate DNA.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of cyclopentanecarboxylic acid, 1-((((2-chloroethyl)nitrosoamino)carbonyl)amino)- involves the alkylation of DNA by the nitrosoamino group. This leads to the formation of DNA adducts, which can interfere with DNA replication and transcription, ultimately inducing cell death. The compound targets rapidly dividing cells, making it a potential candidate for cancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanecarboxylic acid: A simpler analog without the nitrosoamino group.
2-Chloroethyl isocyanate: A precursor used in the synthesis of the compound.
Nitrosoureas: A class of compounds with similar nitrosoamino functionality.
Uniqueness
Cyclopentanecarboxylic acid, 1-((((2-chloroethyl)nitrosoamino)carbonyl)amino)- is unique due to its combination of a cyclopentane ring, carboxylic acid group, and nitrosoamino group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
52320-88-4 |
|---|---|
Formule moléculaire |
C9H14ClN3O4 |
Poids moléculaire |
263.68 g/mol |
Nom IUPAC |
1-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H14ClN3O4/c10-5-6-13(12-17)8(16)11-9(7(14)15)3-1-2-4-9/h1-6H2,(H,11,16)(H,14,15) |
Clé InChI |
PZYCNECINVSABG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C(=O)O)NC(=O)N(CCCl)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


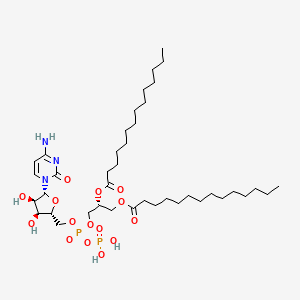
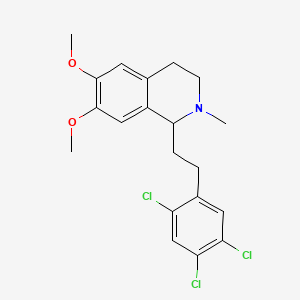
![8-Bromo-acenaphtho[1,2-b]quinoxaline](/img/structure/B12813149.png)

![(2S,11S)-7-methoxy-18-phenylmethoxy-4,12-dioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(21),5(10),6,8,13,15,17,19-octaen-20-ol](/img/structure/B12813155.png)

![(6S)-6,7-Dihydro-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12813162.png)
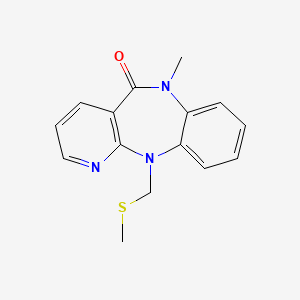
![tert-Butyl (R)-5-fluoro-2-azabicyclo[2.1.1]hex-4-ene-2-carboxylate](/img/structure/B12813185.png)

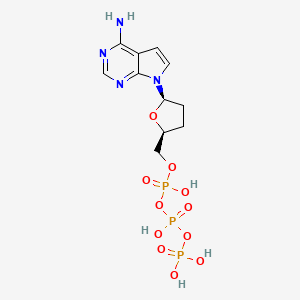
![2-Methoxy-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12813204.png)
